Dexpramipexole-d7 (dihydrochloride)
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Overview
Description
Dexpramipexole-d7 (dihydrochloride) is a deuterated form of dexpramipexole, a synthetic amino-benzothiazole compound. It is primarily known for its investigational use in treating eosinophilic asthma and other eosinophil-associated diseases. The compound has shown promise in reducing blood and tissue eosinophils, which are white blood cells involved in inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dexpramipexole-d7 (dihydrochloride) involves the incorporation of deuterium atoms into the dexpramipexole moleculeThe final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of dexpramipexole-d7 (dihydrochloride) follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms. The final product is purified through crystallization and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Dexpramipexole-d7 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent amine form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Parent amine.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Dexpramipexole-d7 (dihydrochloride) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study deuterium isotope effects.
Biology: Investigated for its role in modulating eosinophil levels in various biological systems.
Medicine: Explored as a potential treatment for eosinophilic asthma and other eosinophil-associated diseases.
Industry: Utilized in the development of new therapeutic agents targeting eosinophilic inflammation
Mechanism of Action
Dexpramipexole-d7 (dihydrochloride) exerts its effects by targeting eosinophils, a type of white blood cell involved in inflammatory responses. The compound reduces eosinophil levels in the blood and tissues, thereby mitigating inflammation and tissue damage. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of eosinophil maturation and survival .
Comparison with Similar Compounds
Similar Compounds
Pramipexole: A dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome.
Ropinirole: Another dopamine agonist with similar therapeutic uses as pramipexole.
Rotigotine: A dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome.
Uniqueness
Dexpramipexole-d7 (dihydrochloride) is unique due to its deuterium incorporation, which enhances its metabolic stability and prolongs its half-life. This makes it a valuable compound for studying the effects of deuterium substitution in drug development and for its potential therapeutic benefits in eosinophil-associated diseases .
Properties
Molecular Formula |
C10H19Cl2N3S |
---|---|
Molecular Weight |
291.29 g/mol |
IUPAC Name |
(6R)-6-N-(1,1,2,2,3,3,3-heptadeuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride |
InChI |
InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m1../s1/i1D3,2D2,5D2;; |
InChI Key |
QMNWXHSYPXQFSK-KPCGBBNYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N[C@@H]1CCC2=C(C1)SC(=N2)N.Cl.Cl |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl |
Origin of Product |
United States |
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